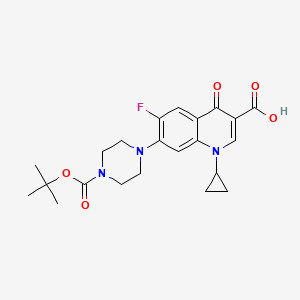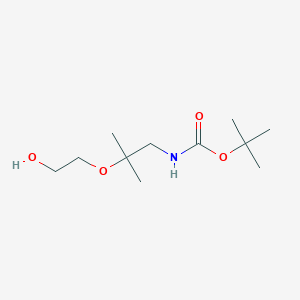
Methyl 4-amino-3-(4-methylcyclohexyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-3-(4-methylcyclohexyl)butanoate is an organic compound with the molecular formula C12H23NO2 It is characterized by the presence of an amino group, a methyl ester group, and a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(4-methylcyclohexyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexanone and ethyl 4-bromobutanoate.
Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction. This is achieved by reacting 4-methylcyclohexanone with ethyl 4-bromobutanoate in the presence of a base such as sodium hydride.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: Finally, the esterification of the intermediate with methanol in the presence of an acid catalyst yields this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-3-(4-methylcyclohexyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-amino-3-(4-methylcyclohexyl)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-3-(4-methylcyclohexyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-amino-3-(4-methylphenyl)butanoate: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Ethyl 4-amino-3-(4-methylcyclohexyl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-amino-3-(4-methylcyclohexyl)butanoate is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H23NO2 |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
methyl 4-amino-3-(4-methylcyclohexyl)butanoate |
InChI |
InChI=1S/C12H23NO2/c1-9-3-5-10(6-4-9)11(8-13)7-12(14)15-2/h9-11H,3-8,13H2,1-2H3 |
Clave InChI |
KSRSTKUJYWTKMU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C(CC(=O)OC)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


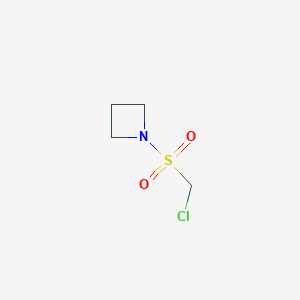
![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
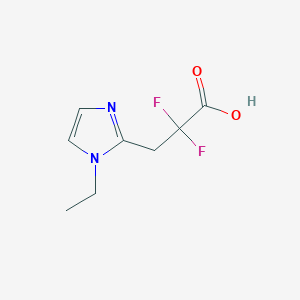
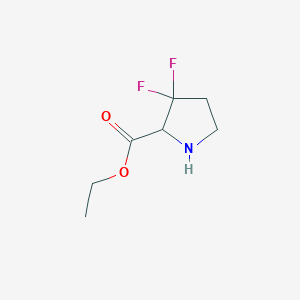
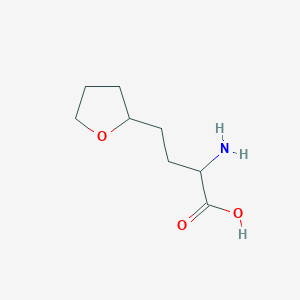

![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)
![3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)
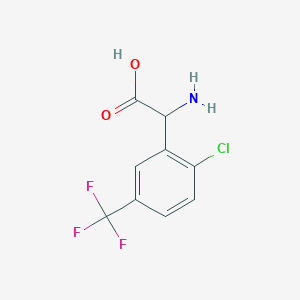
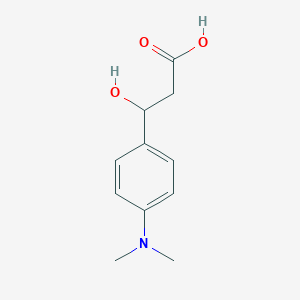
![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)

